3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives, which are known for their biological activity, particularly as inhibitors of various kinases. This compound has garnered attention due to its potential therapeutic applications in treating conditions related to fibroblast growth factor receptors and other molecular targets.
The compound can be synthesized from starting materials such as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine through various chemical reactions involving aldehydes and subsequent reduction steps. It is commercially available from suppliers like VWR and Matrix Scientific, with a purity of at least 95% .
3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is classified under organic compounds, specifically as an amino acid derivative due to the presence of a carboxylic acid functional group and an amino group in its structure. Its molecular formula is C₁₁H₁₂N₂O₂, and it has a CAS number of 18502-18-6 .
The synthesis of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid typically involves a multi-step process:
The reactions are typically conducted in solvents such as methanol or acetonitrile, with purification achieved via column chromatography using silica gel . Characterization of the final product is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
The molecular structure of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid features a pyrrolopyridine core with a propanoic acid side chain. The key structural elements include:
The compound's molecular weight is approximately 204.23 g/mol, and its structure can be represented by the following chemical formula:
The reactivity of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid can be explored through various chemical transformations:
The synthesis reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of sensitive intermediates .
The mechanism by which 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid exerts its biological effects often involves inhibition of specific kinases such as fibroblast growth factor receptors.
Relevant data indicate that the compound exhibits irritant properties upon contact with skin or mucous membranes .
The primary applications of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid include:
3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a nitrogen-containing heterocyclic compound characterized by a fused bicyclic core. The structure consists of:
Systematic Nomenclature:
O=C(O)CCC1=C(C)NC2=NC=CC=C21 [1] CC1=C(C2=C(N1)N=CC=C2)CCC(=O)O [3] Table 1: Key Structural Identifiers
| Property | Value/Descriptor |
|---|---|
| CAS No. | 18502-18-6 |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Exact Mass | 204.0899 Da |
| XLogP | 1.34 (Consensus) [4] |
| Topological Polar Surface Area | 65.98 Ų [4] |
| Hydrogen Bond Donors | 2 (N-H, O-H) |
| Hydrogen Bond Acceptors | 3 (N, O, O) |
The compound emerged as a specialized building block in medicinal chemistry during the early 2000s, driven by the pharmaceutical industry's interest in pyrrolopyridine derivatives for kinase inhibition. Key milestones include:
Table 2: Representative Commercial Suppliers
| Supplier | Region | Catalog Number | Typical Quantity |
|---|---|---|---|
| Aladdin Scientific | USA | P732968-250mg | 250 mg |
| Biosynth AG | Switzerland | Inquire-based | Variable |
| Matrix Scientific | USA | MxMSDS_068815 | Variable |
| Cenmed | Global | C007B-536978 | 250 mg |
This compound exemplifies the strategic importance of fused heterobicycles in drug design:
Table 3: Computational Pharmacokinetic Properties
| Parameter | Predicted Value | Method |
|---|---|---|
| LogS (ESOL) | -1.97 (Very soluble) | Delaney JS, 2004 |
| GI Absorption | High | BOILED-Egg model |
| BBB Permeation | Yes | BOILED-Egg model |
| CYP Inhibition | None (1A2, 2C9, etc.) | SVM models |
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8